molecular formula C19H17FN2O B12623119 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one CAS No. 918145-93-4

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one

Cat. No.: B12623119
CAS No.: 918145-93-4
M. Wt: 308.3 g/mol
InChI Key: WWPPCIQZRXEOKT-UHFFFAOYSA-N
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Description

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group

Preparation Methods

The synthesis of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the functionalization of preformed pyridine rings, which can be achieved through various chemical transformations .

Chemical Reactions Analysis

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

918145-93-4

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]pyridin-2-one

InChI

InChI=1S/C19H17FN2O/c20-17-9-7-16(8-10-17)18-11-6-15(14-21-18)4-3-13-22-12-2-1-5-19(22)23/h1-2,5-12,14H,3-4,13H2

InChI Key

WWPPCIQZRXEOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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